molecular formula C12H12O4 B15056798 5-Oxo-2-(p-tolyl)tetrahydrofuran-3-carboxylic acid

5-Oxo-2-(p-tolyl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B15056798
M. Wt: 220.22 g/mol
InChI Key: UPNJHZGRYSAKQW-UHFFFAOYSA-N
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Description

5-Oxo-2-(p-tolyl)tetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a p-tolyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2-(p-tolyl)tetrahydrofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolylacetic acid with diethyl oxalate in the presence of a base, followed by cyclization and oxidation steps to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2-(p-tolyl)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield p-tolyl ketones, while reduction can produce p-tolyl alcohols .

Scientific Research Applications

5-Oxo-2-(p-tolyl)tetrahydrofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-2-(p-tolyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the cellular and molecular levels .

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-2-phenyl-tetrahydrofuran-3-carboxylic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

    5-Oxo-2-(m-tolyl)tetrahydrofuran-3-carboxylic acid: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

5-Oxo-2-(p-tolyl)tetrahydrofuran-3-carboxylic acid is unique due to the specific positioning of the p-tolyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its analogs .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(4-methylphenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-7-2-4-8(5-3-7)11-9(12(14)15)6-10(13)16-11/h2-5,9,11H,6H2,1H3,(H,14,15)

InChI Key

UPNJHZGRYSAKQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(CC(=O)O2)C(=O)O

Origin of Product

United States

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